Crystallographic Fragment Hit Rate Across Multiple Protein Targets Favors the Cyclobutane Analog Over Cyclopentane
In the PanDDA fragment screening depositions, N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide (NUA, Z373768900) has been observed as a validated binding fragment across six distinct protein targets: PHIP (PDB 5RKN), Brachyury (5QRF), ALAS2A (5QQX), FabF (5SOF), MAP1LC3B (7GAM), and SARS-CoV-2 helicase (5RM5). By contrast, the cyclopentane analog N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide (Z373768898) appears in only two targets, PHIP (5RKJ) and SARS-CoV-2 NSP14 (5SLP). This constitutes a 3‑fold higher target promiscuity for the cyclobutane variant, suggesting a more favorable conformational and steric profile for broad fragment-based screening libraries [1][2].
| Evidence Dimension | Number of distinct protein targets for which a crystallographic fragment hit has been deposited in the PDB |
|---|---|
| Target Compound Data | 6 targets (PHIP, Brachyury, ALAS2A, FabF, MAP1LC3B, SARS-CoV-2 helicase) |
| Comparator Or Baseline | N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide (Z373768898): 2 targets (PHIP, SARS-CoV-2 NSP14) |
| Quantified Difference | 6 vs. 2 = 3-fold higher target count |
| Conditions | PanDDA group depositions using the Diamond Light Source XChem facility; fragment concentrations not uniformly reported across depositions. |
Why This Matters
For procurement of FBDD screening libraries, fragments with demonstrated binding across multiple diverse targets increase the probability of identifying initial hits in a primary screen against a novel protein of interest.
- [1] RCSB Protein Data Bank. Query results for NUA (cyclobutane) and UWY (cyclopentane) ligands across all PDB entries. https://www.rcsb.org/ (accessed 2026-05-02). View Source
- [2] PDBj. ChemComp-NUA and ChemComp-UWY comparison. https://pdbj.org/ (accessed 2026-05-02). View Source
